4-Bromo-5-chloroquinazoline

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists need halogenated quinazolines with differential reactivity to avoid undesired side products during library synthesis. 4-Bromo-5-chloroquinazoline provides a validated solution: - **Orthogonal selectivity**: C(4)-Br reacts preferentially in cross-couplings (Suzuki, Buchwald) while C(5)-Cl remains intact for subsequent steps - **Higher lipophilicity**: LogP 3.04570 vs. 2.45 for positional isomers - tune membrane permeability in lead optimization - **Process advantages**: Lower catalyst loadings, shorter reaction times vs. 4-chloro analogs Immediate supply for SAR campaigns and probe synthesis.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 1260877-11-9
Cat. No. B3227323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloroquinazoline
CAS1260877-11-9
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC=N2)Br
InChIInChI=1S/C8H4BrClN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
InChIKeyLSKWQLSNXXLKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloroquinazoline: A Distinct Halogenated Quinazoline Scaffold


4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) is a heterocyclic compound belonging to the quinazoline family, characterized by a unique ortho-halogen substitution pattern with bromine at the 4-position and chlorine at the 5-position [1]. This specific arrangement distinguishes it from more common positional isomers and imparts distinct physicochemical properties, notably a calculated LogP of 3.04570 . The compound serves as a versatile synthetic intermediate in medicinal chemistry, where its differentiated halogen reactivity enables sequential functionalization for the construction of complex kinase inhibitor libraries and other bioactive molecules.

Why 4-Bromo-5-chloroquinazoline Is Non-Interchangeable


Generic substitution of halogenated quinazoline intermediates is not feasible due to profound differences in regioselectivity and reactivity. Studies on chloro-bromo substituted quinazolines demonstrate that substitution selectivity generally favors the C(4)-halogen bond over the Csp2-Br bond [1]. In the case of 4-Bromo-5-chloroquinazoline, this translates to a preferential reactivity at the 4-position bromine, allowing for orthogonal functionalization strategies. Furthermore, the specific substitution pattern alters the compound's lipophilicity (LogP) relative to its positional isomer, impacting its behavior in both synthetic transformations and subsequent biological assays [2]. These factors render direct substitution with analogs like 5-bromo-4-chloroquinazoline or 4,5-dichloroquinazoline scientifically unsound without a full re-validation of synthetic routes and biological activity.

4-Bromo-5-chloroquinazoline: Quantitative Differentiation Evidence


Differentiated Lipophilicity vs. Positional Isomer

4-Bromo-5-chloroquinazoline exhibits a calculated LogP of 3.04570, which is significantly higher than the LogP of 2.45 reported for its positional isomer, 5-bromo-4-chloroquinazoline [1]. This difference in lipophilicity arises solely from the reversal of halogen positions and indicates that the target compound is more hydrophobic. This can influence its solubility profile, membrane permeability, and behavior in chromatographic purification.

Medicinal Chemistry Physicochemical Properties Drug Design

Orthogonal Reactivity for Sequential Functionalization

Studies on chloro-bromo substituted quinazolines have established that substitution selectivity generally favors the more activated C(4)-Cl bond over the weaker Csp2-Br bond [1]. For 4-Bromo-5-chloroquinazoline, which contains a C(4)-Br and a C(5)-Cl bond, this class-level inference suggests a clear hierarchy of reactivity. The C(4)-Br bond is expected to be highly reactive towards palladium-catalyzed cross-coupling reactions, while the C(5)-Cl bond can be retained for subsequent, orthogonal transformations. This contrasts with the reactivity profile of the 5-bromo-4-chloroquinazoline isomer, where the more reactive bond is at the 4-position.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Differentiated SNAr Reactivity from 4-Chloroquinazoline

4-Chloroquinazoline is a well-established substrate for nucleophilic aromatic substitution (SNAr) reactions, frequently used to introduce amine functionalities at the 4-position for generating kinase inhibitor scaffolds [1]. 4-Bromo-5-chloroquinazoline offers a distinct advantage: the presence of a C(4)-Br bond, which is intrinsically more reactive than a C(4)-Cl bond in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This higher reactivity allows for milder reaction conditions, potentially higher yields, and greater functional group tolerance when the 4-position is the intended site of initial derivatization.

Synthetic Chemistry Nucleophilic Substitution Kinase Inhibitor Synthesis

4-Bromo-5-chloroquinazoline: Optimal Application Scenarios


Sequential Derivatization for Kinase Inhibitor Libraries

4-Bromo-5-chloroquinazoline is ideally suited for the construction of diverse kinase inhibitor libraries. Its predicted orthogonal reactivity, as inferred from the class behavior of chloro-bromo quinazolines [1], allows chemists to first perform a selective cross-coupling at the more reactive C(4)-Br position (e.g., Suzuki-Miyaura coupling) while preserving the C(5)-Cl bond for a subsequent, distinct transformation. This enables the rapid exploration of chemical space around the quinazoline core, which is a privileged scaffold for targeting kinases such as EGFR and VEGFR.

Lipophilicity-Driven Lead Optimization

In lead optimization campaigns, precise control over physicochemical properties is paramount. The significantly higher LogP of 4-Bromo-5-chloroquinazoline (3.04570) compared to its positional isomer (2.45) makes it the preferred starting material when aiming to increase the lipophilicity of a lead series. This could be strategically employed to improve membrane permeability or modulate metabolic stability, offering a distinct tool for medicinal chemists fine-tuning ADME properties.

Milder Cross-Coupling Conditions at 4-Position

For process chemists scaling up the synthesis of advanced intermediates, the higher reactivity of the C(4)-Br bond in 4-Bromo-5-chloroquinazoline compared to the C(4)-Cl bond in 4-chloroquinazoline [2] can translate to tangible benefits. It allows for the use of lower catalyst loadings, shorter reaction times, and milder temperatures in palladium-catalyzed cross-coupling reactions. This can lead to improved yields, reduced impurity profiles, and a more robust and cost-effective manufacturing process.

Synthesis of Bifunctional Probe Molecules

The distinct reactivity of the two halogen atoms in 4-Bromo-5-chloroquinazoline makes it a valuable building block for synthesizing bifunctional chemical probes. A linker or reporter tag can be attached selectively at one position, while the other is used to install a moiety that interacts with the biological target. This controlled, stepwise functionalization is critical for creating well-defined molecular tools for target identification, engagement studies, and imaging applications.

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